Here are some details about its application in scientific research:
NMA possesses a central amide group (C=O-NH-) flanked by two N-methyl (CH3-N) substituents on either side. One methyl group is directly bonded to the carbonyl carbon (C=O), while the other is attached to the nitrogen atom (N) of the amide group. Additionally, a methoxy group (OCH3) is linked to the same nitrogen atom, completing the structure [].
Here are some notable aspects of its structure:
CH3CON(OCH3)CH3 + H2O -> CH3COOH + CH3OH + CH3NH2 (Equation 1)The specific reaction conditions and kinetics for these reactions are not well-established and require further investigation.
Currently, there is no documented information regarding a specific mechanism of action for NMA in biological systems.
Additionally, it can be synthesized through the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride under controlled conditions, typically in an inert atmosphere . The general reaction can be summarized as follows:
While specific biological activities of N-Methoxy-N-methylacetamide are not extensively documented, its structural characteristics suggest potential interactions with biological systems. As a nucleophilic amide, it may exhibit reactivity towards biomolecules, although detailed studies on its pharmacological effects remain limited .
The synthesis of N-Methoxy-N-methylacetamide can be achieved through several methods:
N-Methoxy-N-methylacetamide finds applications primarily in organic synthesis, particularly in the field of medicinal chemistry and pharmaceuticals. Its ability to act as an acetylation agent makes it valuable for modifying compounds to enhance their biological activity or pharmacokinetic properties. Additionally, it may be used in laboratories for various synthetic pathways involving nucleophilic amides .
Several compounds exhibit structural and functional similarities to N-Methoxy-N-methylacetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N-Methylacetamide | C₃H₇NO | A simpler amide with applications in organic synthesis. |
| N,N-Dimethylacetamide | C₄H₉N | Known for its use as a solvent and reagent in organic chemistry. |
| N-Methoxy-N-ethylacetamide | C₄H₉NO₂ | Similar structure but with an ethyl group instead of a methyl group. |
Uniqueness: N-Methoxy-N-methylacetamide is unique due to its methoxy group, which enhances its nucleophilicity compared to other similar compounds. This property allows for more effective participation in acetylation reactions, making it particularly useful in synthetic organic chemistry .
The classical synthesis of N-methoxy-N-methylacetamide begins with acetyl chloride, which reacts with $$ N,O $$-dimethylhydroxylamine hydrochloride in the presence of a base. This method, rooted in the Weinreb ketone synthesis, involves the nucleophilic substitution of the chloride group by the hydroxylamine derivative. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C) to minimize side reactions [3] [4]. For instance, treating acetyl chloride (1.0 equiv) with $$ N,O $$-dimethylhydroxylamine hydrochloride (1.2 equiv) and isopropylmagnesium chloride (2.2 equiv) in THF yields N-methoxy-N-methylacetamide with 30–40% efficiency after purification [2].
A critical feature of this approach is the formation of a tetrahedral intermediate stabilized by chelation between the methoxy oxygen and the magnesium ion of the Grignard reagent. This chelation prevents further nucleophilic attack, ensuring selectivity for the amide product over ketone or alcohol byproducts [3].
Alternative classical methods utilize $$ N,O $$-dimethylhydroxylamine hydrochloride as both the nitrogen and oxygen source. In one protocol, the hydrochloride salt is deprotonated using a strong base like triethylamine (TEA) in dichloromethane (DCM). Subsequent acylation with acetyl chloride generates the desired amide. For example, combining $$ N,O $$-dimethylhydroxylamine hydrochloride (1.2 equiv) with acetyl chloride (1.0 equiv) and TEA (2.5 equiv) in DCM at 0°C affords N-methoxy-N-methylacetamide in 75–85% yield [2].
This method’s efficiency hinges on the base’s ability to scavenge hydrochloric acid, shifting the equilibrium toward amide formation. However, the exothermic nature of the reaction necessitates careful temperature control to prevent decomposition.
Triethylamine plays a dual role in classical syntheses: neutralizing hydrochloric acid and facilitating acyl transfer. A representative procedure involves dissolving $$ N,O $$-dimethylhydroxylamine hydrochloride (1.2 equiv) and acetyl chloride (1.0 equiv) in DCM, followed by dropwise addition of TEA (2.5 equiv) at 0°C. The reaction mixture is stirred for 1–2 hours, after which the product is extracted, dried, and distilled under reduced pressure [2]. This method achieves yields of 70–80%, with triethylamine’s steric bulk minimizing side reactions like over-acylation.
Modern protocols leverage triphenylphosphine (PPh₃) and triphosgene (CCl₃O)₂CO as coupling agents to activate carboxylic acids directly. In a notable example, benzoic acid (1.0 equiv) reacts with triphosgene (0.33 equiv) and PPh₃ (1.0 equiv) in DCM, generating an acyl chloride in situ. Subsequent treatment with $$ N,O $$-dimethylhydroxylamine hydrochloride (1.1 equiv) and TEA (3.0 equiv) yields N-methoxy-N-methylacetamide with 88% efficiency [2] [5]. This approach bypasses the need for pre-formed acyl chlorides, streamlining the synthesis.
The mechanism involves triphosgene-mediated chlorination of the carboxylic acid, followed by nucleophilic displacement by the hydroxylamine derivative. Triphenylphosphine aids in the removal of byproducts, enhancing reaction purity.
Carboxylic acids can be directly converted to N-methoxy-N-methylacetamide using mixed anhydride intermediates. For instance, reacting acetic acid (1.0 equiv) with triphosgene (0.5 equiv) and TEA (2.0 equiv) in DCM generates a reactive mixed carbonate, which subsequently reacts with $$ N,O $$-dimethylhydroxylamine hydrochloride (1.1 equiv) to furnish the amide in 85–90% yield [2]. This method eliminates hazardous acyl chloride handling, aligning with green chemistry principles.
Emerging strategies employ phosphorus-based reagents like $$ \text{P[NCH}3\text{(OCH}3\text{)]}_3 $$ to activate carboxylic acids. Although not explicitly detailed in the provided sources, analogous reagents are hypothesized to facilitate direct amidation via phosphonium intermediates. Such methods promise higher atom economy and milder conditions, though further optimization is required for widespread adoption.
Photochemical activation remains underexplored for N-methoxy-N-methylacetamide synthesis. Theoretical frameworks suggest that UV irradiation could promote electron transfer between carboxylic acids and hydroxylamine derivatives, enabling metal-free amidation. However, no experimental data from the reviewed literature substantiate this approach, highlighting a gap for future research.
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Acetyl chloride + hydroxylamine [2] [3] | Acetyl chloride, $$ N,O $$-dimethylhydroxylamine, Grignard reagent | −78°C, THF | 30–40% | High selectivity |
| Triphosgene-mediated [2] [5] | Triphosgene, PPh₃, TEA | 0°C to RT, DCM | 85–90% | Direct acid activation, no acyl chloride |
| Direct carboxylic acid conversion [2] | Triphosgene, TEA | RT, DCM | 75–88% | Safer, fewer steps |
The fundamental reactivity of N-Methoxy-N-methylacetamide with organometallic reagents proceeds through the formation of tetrahedral intermediates, which represent the key mechanistic step distinguishing Weinreb amides from conventional amides. These intermediates exhibit remarkable stability due to the unique electronic and structural features of the N-methoxy functionality [1] [2].
The addition of organometallic nucleophiles to the carbonyl carbon of N-Methoxy-N-methylacetamide results in the formation of a tetrahedral alkoxide intermediate. This intermediate is stabilized by chelation between the newly formed alkoxide oxygen and the methoxy oxygen attached to nitrogen, creating a favorable five-membered ring structure with the metal cation [3]. The stability of these intermediates has been demonstrated across various organometallic reagents, with lithium and magnesium-based nucleophiles showing particularly strong stabilization effects.
Experimental evidence for tetrahedral intermediate formation has been obtained through various spectroscopic techniques and isolation studies. Castoldi and colleagues successfully intercepted and characterized tetrahedral intermediates generated from the addition of halolithium carbenoids to Weinreb amides using N-trimethylsilyl imidazole as a trapping agent [4]. These O-TMS protected heminals could be isolated and fully characterized, providing direct evidence for the proposed mechanism.
| Organometallic Reagent | Temperature (°C) | Intermediate Stability | Chelation Mode |
|---|---|---|---|
| Lithium phenylacetylide (PhCCLi) | -50 to -78 | High - 50% conversion stall at -50°C | Five-membered ring with Li+ |
| Methyl lithium (MeLi) | -78 to 22 | Moderate - chelated complex formation | Bidentate coordination with metal |
| Grignard reagents (RMgBr) | 0 to 22 | High - stable five-membered chelate | Metal coordination to N-OMe oxygen |
| Lithium halocarbenoids (LiCH2X) | -78 to 0 | High - O-TMS protected intermediates isolated | Silyl protection allows isolation |
| Lithium diisopropylamide (LDA) | -78 to 0 | Moderate - tetrameric aggregation observed | Complex aggregation patterns |
The remarkable stability of these tetrahedral intermediates is attributed to several factors. The chelation effect provides significant thermodynamic stabilization, with binding energies typically ranging from 15-25 kcal/mol depending on the metal and reaction conditions [5]. Additionally, the five-membered chelate ring experiences minimal ring strain, contributing to the overall stability of the intermediate [6].
Temperature-dependent studies have revealed that tetrahedral intermediate formation is generally rapid at low temperatures, with complete conversion often occurring within minutes at -78°C [2]. However, the subsequent decomposition of these intermediates requires elevated temperatures or acidic workup conditions, highlighting their kinetic stability under typical reaction conditions.
The prevention of over-addition reactions represents one of the most significant advantages of N-Methoxy-N-methylacetamide compared to conventional acylating agents. This selectivity arises from the specific chelation mode adopted by the tetrahedral intermediate, which effectively blocks further nucleophilic attack [1] [3].
The chelation control mechanism operates through the formation of a stable five-membered ring between the metal cation, the alkoxide oxygen, and the methoxy oxygen. This coordination geometry creates a protective environment around the newly formed carbonyl group in the product, preventing subsequent nucleophilic addition that would lead to tertiary alcohol formation [7].
Detailed mechanistic studies have identified several key factors governing chelation control effectiveness. The nature of the metal cation plays a crucial role, with harder Lewis acids such as lithium and magnesium showing stronger chelation compared to softer metals [8]. The ionic radius of the metal also influences the optimal geometry for five-membered ring formation, with metals having ionic radii between 0.6-1.0 Å showing optimal chelation behavior.
| Metal Ion | Coordination Number | Chelate Ring Size | Bond Length (Å) | Binding Affinity | Prevention of Over-addition |
|---|---|---|---|---|---|
| Lithium (Li+) | 4 | 5 | 2.0-2.2 | High | Excellent |
| Magnesium (Mg2+) | 4 | 5 | 2.1-2.3 | Very High | Excellent |
| Zinc (Zn2+) | 4 | 5 | 2.0-2.1 | High | Good |
| Aluminum (Al3+) | 4 | 5 | 1.9-2.1 | Very High | Excellent |
| Ruthenium (Ru2+) | 6 | 5 | 2.2-2.4 | Moderate | Good |
The electronic effects contributing to chelation control have been analyzed through Natural Bond Orbital analysis, revealing that the nN→π*CO orbital interaction provides significant stabilization to the chelated intermediate [9]. This hyperconjugative interaction, with an energy contribution of approximately 5.5-8.9 kcal/mol, helps maintain the integrity of the five-membered chelate ring.
Solvent effects also play an important role in chelation control. Coordinating solvents such as tetrahydrofuran can compete with the intramolecular chelation, potentially reducing the effectiveness of over-addition prevention [10]. However, the intrinsic strength of the five-membered chelate typically overcomes these competitive effects, maintaining selectivity across a wide range of solvent systems.
The temporal stability of chelated intermediates has been investigated through kinetic studies, revealing that the dissociation rate constants for five-membered chelates are typically 10²-10³ times slower than for non-chelated analogues [11]. This kinetic stability provides a sufficient window for controlled hydrolysis or other termination reactions while preventing unwanted side reactions.
Computational investigations have provided detailed insights into the energetics and structural preferences governing five-membered cyclic intermediate formation in N-Methoxy-N-methylacetamide reactions. Density functional theory calculations have consistently demonstrated that five-membered chelate rings represent the thermodynamically preferred coordination mode for metal-stabilized tetrahedral intermediates [12] [13].
The ring strain analysis of five-membered chelates formed from N-Methoxy-N-methylacetamide reveals remarkably low strain energies, typically ranging from 0.5-2.1 kcal/mol depending on the metal and substituents [6]. This minimal strain contrasts sharply with four-membered rings, which experience strain energies of 8-12 kcal/mol, and six-membered rings, which, while strain-free, suffer from entropic penalties due to increased conformational flexibility.
Molecular dynamics simulations have elucidated the dynamic behavior of five-membered chelate intermediates, revealing that these structures maintain their integrity over nanosecond timescales at ambient temperatures [14]. The simulations demonstrate that the methoxy group adopts a preferred conformation that optimizes both the metal-oxygen distance and the ring geometry, contributing to the overall stability of the intermediate.
| Intermediate Type | Ring Strain (kcal/mol) | Stability Factor | Formation Rate | Decomposition Barrier (kcal/mol) |
|---|---|---|---|---|
| Tetrahedral alkoxide | 0.5-1.2 | Chelation effect | Fast (< 1 min) | 15-20 |
| Chelated metal complex | 0.8-1.5 | Metal coordination | Moderate (1-10 min) | 18-25 |
| Ruthenacycle intermediate | 2.1-3.0 | Metallacycle formation | Slow (> 30 min) | 12-18 |
| Mixed tetramer | 1.0-1.8 | Aggregation stabilization | Variable | 20-28 |
| Dimeric association | 0.6-1.1 | Hydrogen bonding | Fast (< 5 min) | 16-22 |
The formation mechanism of five-membered rings has been studied through transition state calculations, revealing that the cyclization process proceeds through a concerted mechanism with activation barriers typically ranging from 8-15 kcal/mol [15]. The transition state geometry shows partial bond formation between the metal and both oxygen atoms, with the developing five-membered ring already exhibiting near-optimal bond angles.
Conformational analysis of the chelated intermediates has identified multiple low-energy conformations that contribute to the overall stability. These conformations differ primarily in the orientation of the methyl groups and the puckering of the five-membered ring, with energy differences typically less than 2 kcal/mol [9]. The conformational flexibility provides additional stabilization through entropic effects while maintaining the essential chelation geometry.
The influence of substituents on five-membered ring formation has been systematically investigated, revealing that electron-withdrawing groups on the acyl carbon enhance the stability of the chelated intermediate, while electron-donating groups have the opposite effect [16]. This electronic effect can be attributed to modulation of the carbonyl electrophilicity and the resulting strength of the metal-alkoxide interaction.
Comprehensive computational investigations have elucidated the electronic structure features that govern the unique reactivity patterns of N-Methoxy-N-methylacetamide. Quantum mechanical calculations using various levels of theory have provided detailed insights into the molecular orbitals, charge distributions, and electronic transitions that underlie the exceptional selectivity of Weinreb amide chemistry [9] [17].
Density functional theory calculations at the B3LYP/6-31+G* level have revealed that the frontier molecular orbitals of N-Methoxy-N-methylacetamide exhibit significant delocalization between the carbonyl π-system and the nitrogen lone pair [10]. The highest occupied molecular orbital primarily consists of the nitrogen lone pair with substantial contribution from the methoxy oxygen, creating an extended electron density that facilitates metal coordination.
Natural Bond Orbital analysis has identified the nN→π*CO interaction as the dominant stabilizing factor in Weinreb amide conformations, with interaction energies ranging from 5.5-8.9 kcal/mol [9]. This hyperconjugative interaction not only influences the ground-state conformation but also modulates the reactivity toward nucleophilic addition by affecting the electron density distribution in the carbonyl π-system.
| Calculation Method | System Studied | Key Findings | Energy Differences (kcal/mol) |
|---|---|---|---|
| DFT B3LYP/6-31+G* | N-methoxy-N-methylacetamide conformers | Gauche conformers preferred in gas phase | 2.1-4.5 |
| MP2/6-311++G(2d,2p) | Tetrahedral intermediate structures | Five-membered chelate most stable | 15.2-22.8 |
| PCM Solvation Model | Solvent effects on stability | Solvent stabilizes cis conformers | 1.8-3.2 |
| NBO Analysis | Orbital interactions and charge transfer | nN→π*CO interaction dominant | 5.5-8.9 |
| TD-DFT | Electronic excited states | LLCT mechanism confirmed | 45.2-52.1 |
Time-dependent density functional theory calculations have explored the photochemical properties of N-Methoxy-N-methylacetamide, revealing ligand-to-ligand charge transfer excited states that facilitate photocatalytic bond cleavage reactions [17]. The lowest energy electronic transition occurs at approximately 280 nm and involves charge transfer from the methoxy group to the carbonyl π*-orbital, providing a mechanistic basis for photochemical N-O bond cleavage processes.
Solvation effects on the electronic structure have been investigated using polarizable continuum model calculations, demonstrating that polar solvents stabilize conformations with increased dipole moments [10]. In aqueous solution, the cis conformation becomes more favorable relative to the gas phase, with stabilization energies of 1.8-3.2 kcal/mol depending on the specific conformer.
The reactivity toward different nucleophiles has been analyzed through frontier molecular orbital theory and hard-soft acid-base principles. Calculations predict that hard nucleophiles such as organolithium reagents exhibit stronger interactions with the carbonyl carbon, while softer nucleophiles show preferential interaction with the nitrogen center [18]. These predictions align well with experimental observations of chemoselectivity in Weinreb amide reactions.
Ab initio molecular dynamics simulations have provided insights into the dynamic behavior of N-Methoxy-N-methylacetamide in solution, revealing that conformational interconversion occurs on the picosecond timescale [19]. The simulations demonstrate that the preferred conformations in solution differ significantly from gas-phase structures, emphasizing the importance of solvation effects in determining reactivity patterns.
Flammable